molecular formula C21H17P B14263674 Phosphine, 1H-inden-3-yldiphenyl- CAS No. 138784-89-1

Phosphine, 1H-inden-3-yldiphenyl-

Cat. No.: B14263674
CAS No.: 138784-89-1
M. Wt: 300.3 g/mol
InChI Key: GQMNZDCVWKLBTH-UHFFFAOYSA-N
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Description

Phosphine, 1H-inden-3-yldiphenyl- is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three organic groups. This particular compound features an indene group (a bicyclic hydrocarbon) attached to a diphenylphosphine group. Phosphines are widely used in various fields, including organic synthesis, catalysis, and materials science, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 1H-inden-3-yldiphenyl- typically involves the reaction of 1H-indene with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine bond.

Industrial Production Methods

In an industrial setting, the production of Phosphine, 1H-inden-3-yldiphenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1H-inden-3-yldiphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phosphine group can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Phosphine, 1H-inden-3-yldiphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Phosphine, 1H-inden-3-yldiphenyl- is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Phosphine, 1H-inden-3-yldiphenyl- exerts its effects involves its ability to act as a ligand, coordinating to metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. The indene group provides additional steric and electronic properties that influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Diphenylphosphine: Similar to Phosphine, 1H-inden-3-yldiphenyl- but without the indene group.

    Indenylphosphine: Contains an indene group but with different substituents on the phosphorus atom.

Uniqueness

Phosphine, 1H-inden-3-yldiphenyl- is unique due to the presence of both the indene and diphenyl groups, which provide a distinct combination of steric and electronic properties. This makes it particularly useful in specific catalytic applications where these properties are advantageous.

Properties

CAS No.

138784-89-1

Molecular Formula

C21H17P

Molecular Weight

300.3 g/mol

IUPAC Name

3H-inden-1-yl(diphenyl)phosphane

InChI

InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2

InChI Key

GQMNZDCVWKLBTH-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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